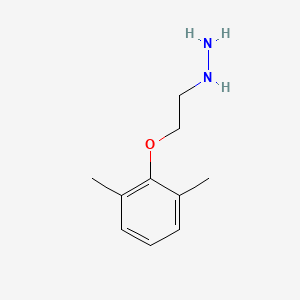
3-Hexyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered nitrogen-containing heterocyclic ring. Its molecular formula is C10H17N, and it has a molecular weight of 151.25 g/mol . Pyrroles are known for their presence in various natural products and their significant biological activities.
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron(III) chloride.
Metal-Catalyzed Conversion: A general method involves the conversion of primary diols and amines to pyrroles using a stable manganese complex.
Aerobic Oxidative Coupling: This method uses a Cu/ABNO catalyst system to couple diols and primary amines at room temperature with an oxygen balloon as the oxidant.
Industrial Production Methods:
Iridium-Catalyzed Synthesis: This sustainable method uses secondary alcohols and amino alcohols, deoxygenating and linking them via C–N and C–C bond formation.
Types of Reactions:
Oxidation: Pyrroles can undergo oxidation reactions, often using reagents like nitric acid or peroxides.
Reduction: Reduction of pyrroles can be achieved using hydrogenation or metal hydrides.
Substitution: Pyrroles are reactive towards electrophilic substitution, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions:
Halogenation: Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are commonly used.
Sulfonation: Pyridine-sulfur trioxide complex (Py·SO3) is a typical sulfonating agent.
Nitration: Acetic anhydride and nitric acid are used for nitration reactions.
Major Products:
Halogenated Pyrroles: Products include chlorinated or brominated pyrroles.
Sulfonated Pyrroles: Sulfonated derivatives are formed.
Nitro Pyrroles: Nitration yields nitro-substituted pyrroles.
Scientific Research Applications
3-Hexyl-1H-pyrrole and its derivatives have diverse applications in scientific research:
Mechanism of Action
The biological activity of 3-Hexyl-1H-pyrrole is attributed to its ability to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Pyrrolidine: A saturated analog of pyrrole with a similar structure but different reactivity and biological activity.
Indole: Contains a fused benzene and pyrrole ring, exhibiting unique properties and applications.
Furan: An oxygen-containing analog of pyrrole, differing in its chemical behavior and uses.
Uniqueness of 3-Hexyl-1H-pyrrole:
Structural Features: The hexyl group at the 3-position imparts unique physical and chemical properties.
Biological Activity: Exhibits distinct biological activities compared to other pyrrole derivatives, making it valuable in medicinal chemistry.
Properties
CAS No. |
1551-07-1 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
3-hexyl-1H-pyrrole |
InChI |
InChI=1S/C10H17N/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9,11H,2-6H2,1H3 |
InChI Key |
CKGUYTNEYKYAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CNC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


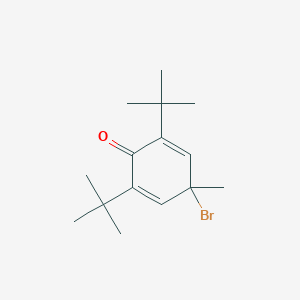

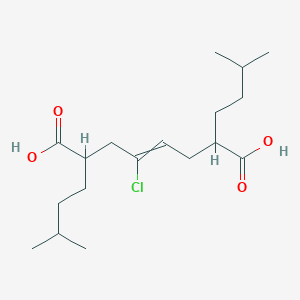
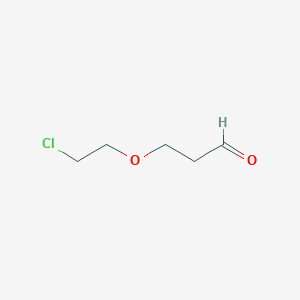
![2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol](/img/structure/B14743122.png)

![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
![5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one](/img/structure/B14743145.png)
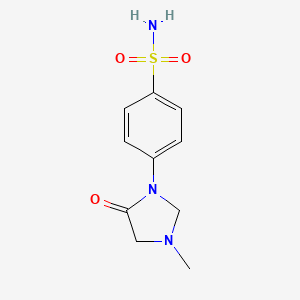
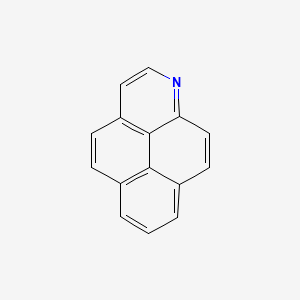
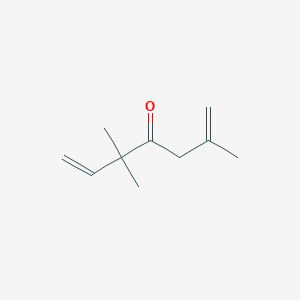
![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
